D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxopentadecyl)oxy)tetradecanoate), (2(R),3(R))-

Description

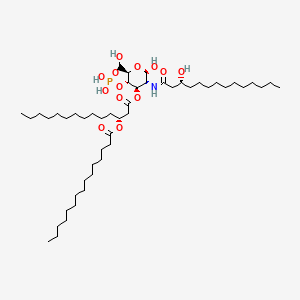

This compound is a highly modified D-glucose derivative with substitutions at the 2- and 3-positions of the glucose ring. Key structural features include:

- 2-position: A deoxy group replaced by a 3-hydroxy-1-oxotetradecylamino moiety, introducing a long-chain acylated amine.

- 3-position: A tetradecanoate ester linked to a pentadecyl oxy group and a dihydrogen phosphate group.

- Stereochemistry: The (2R,3R) configuration ensures specific spatial orientation, influencing interactions with biological targets or solvents.

Properties

CAS No. |

125056-31-7 |

|---|---|

Molecular Formula |

C49H94NO13P |

Molecular Weight |

936.2 g/mol |

IUPAC Name |

[(3R)-1-[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl]oxy-1-oxotetradecan-3-yl] pentadecanoate |

InChI |

InChI=1S/C49H94NO13P/c1-4-7-10-13-16-19-20-21-24-27-30-33-36-44(54)60-41(35-32-29-26-23-18-15-12-9-6-3)38-45(55)62-48-46(49(56)61-42(39-51)47(48)63-64(57,58)59)50-43(53)37-40(52)34-31-28-25-22-17-14-11-8-5-2/h40-42,46-49,51-52,56H,4-39H2,1-3H3,(H,50,53)(H2,57,58,59)/t40-,41-,42-,46-,47-,48-,49-/m1/s1 |

InChI Key |

PWSNRBFUCXJKEV-FOODAVFPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)O)NC(=O)C[C@@H](CCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)O)NC(=O)CC(CCCCCCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLA-92 involves several steps, starting from gamma-linolenic acid. The process typically includes esterification, hydrogenation, and purification steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the esterification step might use sulfuric acid as a catalyst, while hydrogenation could involve palladium on carbon as a catalyst under hydrogen gas .

Industrial Production Methods

Industrial production of GLA-92 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high throughput. Quality control measures are stringent to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

GLA-92 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to create derivatives with specific functionalities .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents. These reactions often require anhydrous conditions to prevent side reactions.

Substitution: Halogenation and nitration are common substitution reactions for GLA-92.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of GLA-92 can yield various carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce functional groups like halogens or nitro groups, altering the compound’s properties .

Scientific Research Applications

Cellular Metabolism and Signaling

Research indicates that D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- may play a role in cellular metabolism and signaling pathways. Its structure allows it to influence various metabolic processes, potentially modulating receptor activity or impacting metabolic pathways.

Cancer Therapeutics

Similar compounds have been investigated for their ability to inhibit glycolysis, making them candidates for cancer therapy. For instance, 2-deoxy-D-glucose (a related compound) has demonstrated potential as a therapeutic agent by inhibiting cell growth in tumor cells due to its structural similarity to glucose, which is preferentially taken up by these cells . This suggests that D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- may also exhibit similar anticancer properties.

Optical Imaging

D-Glucose derivatives are utilized in optical imaging techniques. For example, fluorodeoxyglucose is used in PET scans to visualize glucose uptake in tissues. This application could extend to the compound if it can be labeled appropriately for imaging studies .

Comparative Analysis with Related Compounds

The following table compares D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- with other sugars:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| D-Mannose | An epimer of glucose | Involved in glycoprotein synthesis |

| D-Fructose | A ketohexose | Plays a role in energy metabolism |

| L-Fucose | An aldohexose | Involved in cell recognition processes |

| D-Glucose, 2-deoxy | Complex derivative with multiple functional groups | Enhanced biological activity and potential applications |

Case Study: Cancer Cell Growth Inhibition

A study investigating the effects of glucose analogs on cancer cell lines revealed that compounds similar to D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- can inhibit cell proliferation by interfering with glycolysis. This effect was observed in various tumor types, indicating a promising avenue for further research into this compound as a potential anticancer agent .

Case Study: Metabolic Pathway Modulation

Research examining the interaction of glucose derivatives with metabolic pathways has shown that these compounds can significantly alter cellular responses by influencing key enzymes involved in metabolism. This suggests that D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- may similarly modulate these pathways, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of GLA-92 involves its interaction with various molecular targets and pathways. It is known to inhibit the hypoxia-inducible factor 1-alpha pathway, which plays a crucial role in cancer cell proliferation and survival. Additionally, GLA-92 modulates the activity of enzymes like cyclooxygenase-2 and lipoxygenase, which are involved in inflammatory responses .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular formula: C44H84NO13P .

- Molecular weight : 866.11 g/mol .

- Hydrogen bonding: 6 donors, 13 acceptors, contributing to polar surface area (218 Ų) and moderate solubility despite high lipophilicity (XlogP ~13) .

- Rotatable bonds : 40–43, indicating significant conformational flexibility .

Table 1: Structural and Functional Comparison

Key Comparative Insights :

Phosphate groups (as in the target compound) can introduce pH-dependent solubility and electrostatic interactions, akin to how 3OMG’s methyl group alters pH-specific MRI contrast .

Stereochemical Influence: The (2R,3R) configuration dictates spatial arrangement, affecting binding to enzymes or receptors. This contrasts with α/β-D-glucose anomers, where stereochemistry governs crystalline packing and thermodynamic stability .

Metabolic and Enzymatic Stability: Multiple acyl groups in the target compound may resist deacetylation (a common metabolic pathway), extending half-life compared to less substituted derivatives like non-acetylated salicortin (IC50 = 53.5 μM) .

Synthetic Modularity :

- Unlike triazole-linked disaccharides (synthesized via click chemistry), the target compound’s complex substituents likely require multi-step protection/deprotection strategies, limiting synthetic scalability .

Functional Implications :

- Imaging Applications : pH-sensitive phosphate and acyl groups could enable tunable contrast agents, similar to 3OMG’s CEST properties .

- Enzyme Inhibition : Structural similarity to salicortin derivatives hints at possible activity in lipid metabolism pathways, though empirical validation is needed .

Biological Activity

D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxopentadecyl)oxy)tetradecanoate), (2(R),3(R)), is a complex carbohydrate derivative with significant potential in biochemical and pharmacological applications. This compound features a modified glucose backbone that enhances its biological activity through various functional groups, including amino and phosphate moieties.

Structural Characteristics

The compound has a molecular formula that contributes to its unique properties, including a molar mass of approximately 1544.92 g/mol. Its structure includes:

- Deoxy Group : Located at the 2-position, influencing metabolic pathways.

- Amino Group : Linked to a long-chain fatty acid (tetradecyl), which may enhance membrane permeability and biological interactions.

- Phosphate Groups : These enhance solubility and reactivity in biological systems.

The biological activities of this compound can be attributed to its ability to interact with various cellular components, influencing metabolic pathways and cellular signaling:

- Metabolic Inhibition : Similar to other glucose derivatives like 2-deoxy-D-glucose (2-DG), this compound may inhibit glycolysis and affect energy metabolism in cells. This inhibition can lead to apoptosis in cancer cells by depriving them of essential metabolic substrates .

- Cell Signaling Modulation : The presence of phosphate groups suggests potential roles in cellular signaling pathways, possibly affecting receptor activity or downstream signaling cascades.

Potential Applications

D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- has shown promise in various research areas:

- Cancer Therapy : Similar compounds have been investigated for their ability to inhibit tumor growth by interfering with glucose metabolism and inducing metabolic stress .

- Antiviral Properties : Research indicates potential applications in antiviral therapies, particularly due to structural similarities with mannose, which can inhibit viral glycosylation processes .

Comparative Analysis with Related Compounds

The following table compares D-glucose derivatives based on their structural features and biological properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| D-Mannose | C6 monosaccharide | Different stereochemistry affects binding affinity to lectins |

| D-Fructose | Ketose form | Metabolized differently; involved in different pathways |

| 2-Deoxy-D-glucose (2-DG) | Lacks hydroxyl group at C2 | Known as an anticancer agent due to interference with glycolysis |

| D-Glucose Derivative | Long-chain fatty acid linkage + dihydrogen phosphate | Enhanced biological activity and solubility |

Case Studies

Recent studies have highlighted the potential of D-glucose derivatives in therapeutic applications:

- Inhibition of Cancer Cell Growth : A study demonstrated that treatment with 2-DG leads to significant reductions in cell viability in breast cancer cell lines, indicating its potential as a chemotherapeutic agent .

- Antiviral Activity : Research has shown that compounds similar to D-glucose can inhibit viral replication by interfering with glycosylation processes essential for viral function .

Q & A

Basic: What are the established synthetic pathways for synthesizing this compound?

Methodological Answer:

Synthesis involves sequential protection, substitution, and deprotection steps. For example:

- Hydroxyl group protection : Use benzyl (Bn) groups under NaH/DMF conditions to shield reactive hydroxyls .

- Amino group introduction : React 2-deoxy-D-glucose with 3-hydroxy-1-oxotetradecyl amine under reductive amination (e.g., NaBH3CN) .

- Phosphorylation : Introduce the 4-phosphate group via phosphoramidite chemistry .

- Esterification : Use Steglich esterification (DCC/DMAP) to attach the pentadecyloxy-tetradecanoate moiety at position 3 .

- Deprotection : Catalytic hydrogenation (Pd/C, H2) removes benzyl groups .

Basic: Which analytical techniques validate structural integrity and stereochemistry?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration at 2(R) and 3(R) positions .

- NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., δ 5.2 ppm for anomeric proton) .

- IR/Raman spectroscopy : Detects functional groups (e.g., P=O stretch at ~1250 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H]+) .

Advanced: How do tetradecyl/pentadecyl groups affect membrane interactions?

Methodological Answer:

- Lipid bilayer studies : Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure partitioning into model membranes (e.g., DOPC liposomes).

- Receptor binding assays : Compare binding affinity to glucose transporters (GLUT1) vs. wild-type D-glucose via radiolabeled competition assays .

- Molecular dynamics (MD) simulations : Simulate compound insertion into lipid bilayers (e.g., CHARMM-GUI) to assess acyl chain flexibility .

Advanced: Resolving contradictions in oxidative stress data?

Methodological Answer:

- Controlled ROS assays : Use HUVECs treated with 5–25 mM compound and measure nitric oxide (NO) via Griess reagent and ROS via DCFH-DA .

- Inhibitor studies : Co-treat with SOD mimetics (tempol) or insulin to isolate pathways (e.g., p42/44 MAPK vs. Akt) .

- Statistical rigor : Apply ANOVA with Bonferroni correction for multiple comparisons (n=33 placentas, 3–4 replicates) .

Advanced: Predicting MIP binding via DFT computations

Methodological Answer:

- DFT parameters : Use Gaussian 09 with B3LYP/6-31+G(d) basis set to model interactions between the compound and methacrylic acid (MAA)-based MIPs .

- Binding energy analysis : Calculate hydrogen bond distances (e.g., O-H···O < 2.0 Å) and Mulliken charges to predict affinity .

- Experimental validation : Cross-reference with potentiometric sensor data for glucose derivatives .

Basic: Validated enzymatic assays for quantification?

Methodological Answer:

- GOPOD assay : Measures D-glucose derivatives after enzymatic hydrolysis (α-glucosidase) .

- Limitations : Cross-reactivity with raffinose/stachyose requires pre-treatment with invertase .

- UV/Vis detection : Use Mega-Calc™ software for automated data processing (λ = 340 nm) .

Advanced: In vitro models for dose-dependent effects

Methodological Answer:

- HUVECs : Expose to 5–25 mM compound for 24–72 hours; assess viability via WST-1 and signaling via Western blot (p42/44 MAPK, Akt) .

- Cardiac progenitor cells (hCPCs) : Treat for 72 hours and quantify apoptosis via Annexin V/PI staining .

- Dose-response normalization : Express data as % control (e.g., 5 mM D-glucose) ± SEM .

Basic: Stereochemical impact on metabolic stability

Methodological Answer:

- Enzymatic recognition : Compare kinetics with GLUT1 (Km and Vmax) using 2(R),3(R) vs. epimeric analogs .

- Metabolic stability assays : Incubate with liver microsomes; quantify parent compound via LC-MS .

- β-D-glucose analogs : Note reduced susceptibility to hexokinase vs. α-anomers .

Advanced: Isotopic labeling for metabolic tracing

Methodological Answer:

- Deuterium labeling : Synthesize 2-deutero derivatives via NaBD4 reduction .

- 13C labeling : Use D-Glucose-13C (purity >98%) and track via 13C NMR or LC-MS .

- In vivo tracing : Administer labeled compound to rodents; analyze tissue extracts for metabolites .

Advanced: MD simulations of acyl chain dynamics

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.